molecular formula C17H24S3 B14149504 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene CAS No. 88887-32-5

6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene

Cat. No.: B14149504
CAS No.: 88887-32-5
M. Wt: 324.6 g/mol
InChI Key: HDJAFJVRTVVRAM-UHFFFAOYSA-N
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Description

6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is an organic compound characterized by its unique structure, which includes a dihydroazulene core substituted with a tris(ethylsulfanyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene typically involves the following steps:

    Formation of the Dihydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Tris(ethylsulfanyl)methyl Group: This step involves the reaction of the dihydroazulene core with tris(ethylsulfanyl)methyl reagents under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfides.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.

    Medicine: Research into its biological activity could uncover new medicinal properties.

    Industry: The compound’s electronic properties make it a candidate for use in organic electronics and materials science.

Mechanism of Action

The mechanism by which 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene exerts its effects depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    6-[Tris(methylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with methyl groups instead of ethyl groups.

    6-[Tris(phenylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with phenyl groups instead of ethyl groups.

Uniqueness

6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is unique due to the presence of ethylsulfanyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and organic electronics.

Properties

CAS No.

88887-32-5

Molecular Formula

C17H24S3

Molecular Weight

324.6 g/mol

IUPAC Name

6-[tris(ethylsulfanyl)methyl]-1,6-dihydroazulene

InChI

InChI=1S/C17H24S3/c1-4-18-17(19-5-2,20-6-3)16-12-10-14-8-7-9-15(14)11-13-16/h7-8,10-13,16H,4-6,9H2,1-3H3

InChI Key

HDJAFJVRTVVRAM-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1C=CC2=C(C=CC2)C=C1)(SCC)SCC

Origin of Product

United States

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